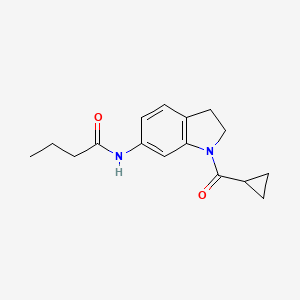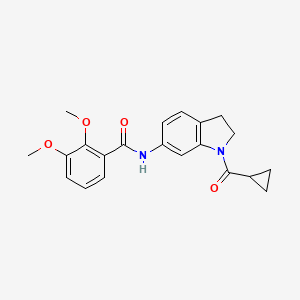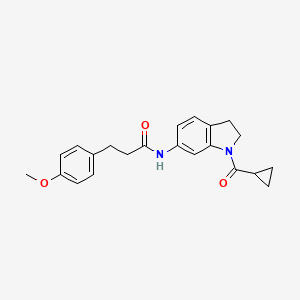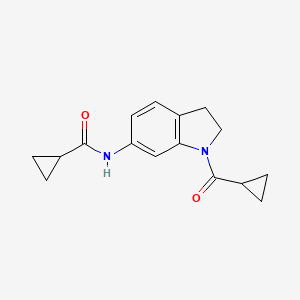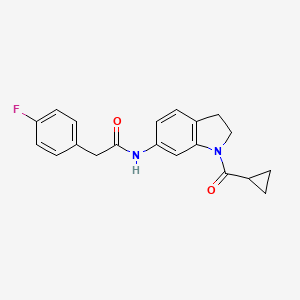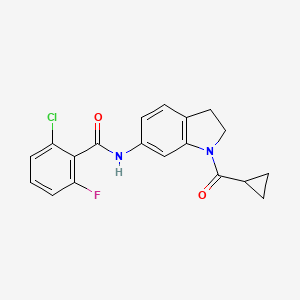
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide (N-CCIP), also known as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl propanoic acid amide, is an organic compound that has been studied for its potential applications in the fields of medicine and science. N-CCIP is a cyclopropyl derivative of indole, a heterocyclic aromatic compound with a five-membered ring structure. N-CCIP has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can lead to a decrease in inflammation and pain. N-CCIP has also been studied for its potential as an anti-cancer agent, as well as its ability to reduce the symptoms of Alzheimer's disease.
Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be used in the development of new drugs with these activities.
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given this, “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be explored for its antiviral properties.
Anti-HIV Activity
Indole derivatives have also been found to have anti-HIV activity . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity . This suggests that “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be used in the development of new anti-HIV drugs.
Anticancer Activity
Indole derivatives have shown potential in the development of anticancer drugs . Therefore, “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be explored for its anticancer properties.
Anti-Inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activity . This suggests that “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
Indole derivatives have shown significant antioxidant activity . Given this, “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be explored for its antioxidant properties.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-12-6-5-10-7-8-17(13(10)9-12)15(19)11-3-4-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKUTFFWFUUZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

